molecular formula C19H13ClFN3 B2408331 2-(2-chloro-3-pyridinyl)-1-(3-fluorobenzyl)-1H-1,3-benzimidazole CAS No. 338411-26-0

2-(2-chloro-3-pyridinyl)-1-(3-fluorobenzyl)-1H-1,3-benzimidazole

Cat. No. B2408331
CAS RN: 338411-26-0
M. Wt: 337.78
InChI Key: ZJQJMSFZGQBSQD-UHFFFAOYSA-N
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Description

The compound “2-(2-chloro-3-pyridinyl)-1-(3-fluorobenzyl)-1H-1,3-benzimidazole” is a chemical compound with the molecular formula C19H13ClFN3 . It is a complex organic compound that contains several functional groups, including a benzimidazole ring, a pyridine ring, and a benzyl group .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a benzimidazole ring, which is a fused benzene and imidazole ring, attached to a pyridine ring via a carbon-chlorine bond and a benzyl group via a nitrogen atom . The presence of these aromatic rings and heteroatoms (nitrogen and chlorine) can significantly influence the compound’s physical and chemical properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular formula (C19H13ClFN3), average mass (337.778 Da), and monoisotopic mass (337.078217 Da) . Other properties such as melting point, boiling point, and density were not found in the available resources .

Scientific Research Applications

GPR39 Agonists Modulated by Zinc

The compound 2-(2-chloro-3-pyridinyl)-1-(3-fluorobenzyl)-1H-1,3-benzimidazole, alongside other kinase inhibitors, has been identified as a novel GPR39 agonist. GPR39 is a receptor whose activation is involved in various physiological processes. The interaction with zinc demonstrates an unexpected role of zinc as an allosteric potentiator of small-molecule-induced activation of GPR39. This finding broadens the potential off-target effects of kinase inhibitors to include G protein-coupled receptors (Sato, Huang, Kroeze, & Roth, 2016).

Antimicrobial and Antioxidant Activities

Benzimidazole derivatives, including the structure , have been synthesized and found to exhibit significant α-glucosidase inhibitory, antimicrobial, and antioxidant activities. These derivatives, possessing various functional groups, demonstrated potent ABTS scavenging activities and notable DPPH scavenging activity. Furthermore, certain derivatives displayed effective antimicrobial action against both Gram-positive and Gram-negative bacteria (Menteşe, Ülker, & Kahveci, 2015).

Synthesis and Structural Analysis

The compound has been involved in studies focusing on the synthesis and structural analysis of benzimidazole derivatives. These studies have provided insights into the crystal structure, reactivity, and potential applications of such compounds in various fields, including pharmaceuticals and materials science (Sparke, Fisher, Mewis, & Archibald, 2010).

Antiviral and Antifungal Activities

Studies have also highlighted the role of benzimidazole derivatives in inhibiting the replication of viruses and fungi. For instance, certain benzimidazole compounds have been identified as effective inhibitors of enterovirus replication. The mechanism involves targeting specific regions in the viral protein, suggesting a potential avenue for antiviral drug development (De Palma, Heggermont, Lanke, Coutard, Bergmann, Monforte, Canard, De Clercq, Chimirri, Pürstinger, Rohayem, van Kuppeveld, & Neyts, 2008).

Mechanism of Action

The mechanism of action of this compound is not clear from the available information. It could potentially interact with biological targets via the benzimidazole, pyridine, or benzyl moieties .

Safety and Hazards

The safety and hazards associated with this compound are not specified in the available resources. As with any chemical compound, appropriate safety measures should be taken when handling it .

Future Directions

The future directions for this compound could involve further studies to elucidate its synthesis, chemical reactions, mechanism of action, and potential applications. This could include experimental studies as well as computational modeling .

properties

IUPAC Name

2-(2-chloropyridin-3-yl)-1-[(3-fluorophenyl)methyl]benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClFN3/c20-18-15(7-4-10-22-18)19-23-16-8-1-2-9-17(16)24(19)12-13-5-3-6-14(21)11-13/h1-11H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJQJMSFZGQBSQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CC3=CC(=CC=C3)F)C4=C(N=CC=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClFN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-chloro-3-pyridinyl)-1-(3-fluorobenzyl)-1H-1,3-benzimidazole

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